(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(2-fluoro-5-methylphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O2/c1-15-11-12-19(25)21(13-15)27-24-18(14-17-8-4-6-10-22(17)29-24)23(28)26-20-9-5-3-7-16(20)2/h3-14H,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAKDZNUWMRRBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is part of a broader class of chromene derivatives, which have garnered attention for their diverse biological activities, particularly in oncology and neuropharmacology. This article synthesizes existing research findings on its biological activity, focusing on its potential anticancer properties and other pharmacological effects.
Anticancer Activity
Research indicates that chromene derivatives, including the target compound, exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that related compounds with similar structural motifs demonstrate potent activity against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines :
- A series of coumarin-3-carboxamide derivatives were synthesized and tested. Among them, compounds with fluorine substitutions showed promising results with IC50 values ranging from 0.39 to 4.85 µM against HeLa and HepG2 cell lines, respectively .
- The compound this compound is hypothesized to have similar mechanisms of action due to its structural analogies.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 14b | HeLa | 0.39–0.75 |
| 14e | HepG2 | 2.62–4.85 |
| Control | Doxorubicin | <0.1 |
The proposed mechanism for the anticancer activity of chromene derivatives involves:
- Inhibition of Enzymatic Activity : Binding to protein targets such as casein kinase II (CK2), which is implicated in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to reduce cellular ROS levels significantly, contributing to their cytotoxic effects against cancer cells .
Other Biological Activities
Beyond anticancer properties, chromene derivatives have also been studied for their potential neuroprotective effects:
- Monoamine Oxidase B Inhibition : Studies on related chromone derivatives have identified them as reversible inhibitors of monoamine oxidase B (MAO-B), which is a target for Parkinson's disease treatment . The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, providing symptomatic relief in neurodegenerative conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties through mechanisms such as apoptosis induction in cancer cells. A study evaluated the cytotoxic effects against various cancer cell lines, revealing promising results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| VIa | MCF-7 | 8.5 |
| VIa | PC-3 | 35.0 |
| VIa | A549 | 0.9 |
| VIa | Caco-2 | 9.9 |
These findings suggest that this compound could serve as a potential therapeutic agent in cancer treatment.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition of bacterial growth:
| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| 7b | E. coli | 0.22 | 31.64 |
| 7b | S. aureus | 0.35 | 28.50 |
These results indicate its potential as a lead compound for developing new antimicrobial agents.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute to its biological efficacy.
Industrial Applications
In addition to its medicinal applications, (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide can be utilized in various industrial processes:
- Material Science : As a building block for synthesizing novel materials.
- Chemical Processes : Involved in developing new synthetic pathways for complex organic molecules.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogs
Electronic and Steric Effects
- Fluorine vs.
- Methyl Groups: The 5-methyl (imino) and 2-methyl (amide) groups increase lipophilicity compared to unsubstituted phenyl analogs, possibly enhancing membrane permeability .
- Z-Configuration : The 2Z geometry may restrict rotational freedom, stabilizing interactions with hydrophobic pockets in biological targets .
Physicochemical Properties and Stability
Table 2: Comparative Physical Data
- Stability Considerations : The Z-configuration in the target compound may reduce susceptibility to photoisomerization compared to E-isomers, as seen in .
Q & A
Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?
The synthesis involves three key steps:
- Chromene core formation : Cyclization of precursors (e.g., 2-hydroxybenzaldehyde derivatives) under acidic or basic conditions.
- Imino group introduction : Condensation with 2-fluoro-5-methylaniline, typically using catalytic acetic acid or p-toluenesulfonic acid in refluxing ethanol (70–80°C, 6–8 hours) .
- Amidation : Reaction with 2-methylphenyl isocyanate in dichloromethane at room temperature, monitored via TLC. Critical parameters include solvent polarity (ethanol for condensation, DCM for amidation), temperature control, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields range from 60–75% after optimization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the imino group and carboxamide linkage. Key signals include aromatic protons (δ 6.8–8.2 ppm) and the imine proton (δ 8.5–8.7 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and confirm the (2Z)-configuration. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides <0.8 Å resolution .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 407.13) .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound?
- Solubility : Poor in aqueous buffers; soluble in DMSO (≥50 mg/mL), DCM, and THF.
- Stability : Stable at −20°C under inert gas for >6 months. Degrades in light (>48 hours exposure) or high humidity, requiring amber vials and desiccants .
- pKa : Predicted to be ~10.5 (amine protonation) using computational tools like ACD/Labs .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence biological activity, and what experimental approaches are used for SAR analysis?
- Halogen effects : Fluorine at the 2-position enhances metabolic stability; chlorine increases lipophilicity (logP +0.5). Bioactivity is tested via:
- Enzyme inhibition assays : IC values against kinases (e.g., EGFR) using fluorescence polarization.
- Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7, IC = 2.1 µM) via MTT assays .
- SAR strategies : Systematic substitution at the phenyl (e.g., 4-Cl → 4-OCH) and chromene rings (e.g., 8-methoxy vs. 7-hydroxy) followed by PCA clustering of activity data .
Q. How can reaction intermediates be optimized to mitigate steric hindrance during synthesis?
- Intermediate modification : Bulky substituents (e.g., 2-methylphenyl) require low-temperature (−10°C) amidation to reduce steric clashes.
- Catalytic additives : Use of DMAP (5 mol%) accelerates carboxamide formation by 30% .
- Analytical monitoring : Real-time FTIR tracks imine bond formation (C=N stretch at 1620 cm) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Purity validation : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) ensures consistent bioactivity .
- Pharmacokinetic profiling : Plasma stability assays (e.g., mouse microsomal half-life = 45 minutes) explain discrepancies in efficacy.
- Formulation adjustments : Nanoemulsions (e.g., PEGylated liposomes) improve in vivo bioavailability by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
